N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamide formation One common method involves the reaction of cyclohexylamine with a piperidine derivative, followed by sulfonylation using a sulfonyl chloride reagent
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide
- N-cyclohexyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide
Uniqueness
N-cyclohexyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H30N2O5S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H30N2O5S/c1-26-17-10-11-18(27-2)19(13-17)28(24,25)22-12-6-7-15(14-22)20(23)21-16-8-4-3-5-9-16/h10-11,13,15-16H,3-9,12,14H2,1-2H3,(H,21,23) |
InChI Key |
SPMXSQDCRKLTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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